molecular formula C8H12N2 B3024244 2-Sec-butylpyrazine CAS No. 29460-93-3

2-Sec-butylpyrazine

Cat. No. B3024244
CAS RN: 29460-93-3
M. Wt: 136.19 g/mol
InChI Key: NFFQZEXYZVZKNN-UHFFFAOYSA-N
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Description

2-Sec-butylpyrazine is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.19 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-Sec-butylpyrazine consists of a pyrazine ring with a sec-butyl group attached to one of the carbon atoms . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

2-Sec-butylpyrazine has a molecular weight of 136.19 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in chemical databases .

Scientific Research Applications

Bioactive Compound Research

2-Sec-butylpyrazine derivatives have been studied for their bioactive properties. For instance, the derivative (S)-6-(sec-butyl)-3-isopropylpyrazin-2(1H)-one was isolated from the marine-derived actinomycete Streptomyces sp. and displayed varying cytotoxic activities against cancer cell lines, indicating potential for anticancer drug development (Shaala et al., 2016).

Wine Analysis

2-Sec-butylpyrazine plays a significant role in wine aroma and quality. A method was developed to analyze 3-alkyl-2-methoxypyrazines, including 3-sec-butyl-2-methoxypyrazine, in wine. This research aids in understanding the sensory contributions of these compounds to wine aroma, particularly in Sauvignon Blanc and Cabernet Sauvignon varieties (Lopez et al., 2011).

Impact on Wine Aging

The effect of closure and packaging on 3-alkyl-2-methoxypyrazines in wine was studied, revealing that packaging options can significantly influence the concentration of these compounds during aging. This research is important for understanding how storage conditions affect wine quality (Blake et al., 2009).

Agricultural Research

Studies on 3-alkyl-2-methoxypyrazines, including 2-sec-butylpyrazine, in agricultural contexts have been conducted. For example, the determination of these compounds in lady beetle-infested wine provides insights into the impact of agricultural pests on wine quality (Galvan et al., 2008).

Food Science

The presence and influence of 2-sec-butylpyrazine in food products, such as its role in contributing aroma and flavor to vegetables like peas and asparagus, have been a subject of study in food science (Sidhu et al., 2015).

Chemical Synthesis

Research has also been conducted on the synthesis and chemical properties of 2-sec-butylpyrazine derivatives, contributing to the broader field of organic chemistry and its applications (Mal et al., 2011).

Mechanism of Action

The mechanism of action of 2-Sec-butylpyrazine is not explicitly mentioned in the available resources .

Safety and Hazards

When handling 2-Sec-butylpyrazine, it’s important to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of accidental release, prevent further spillage or leakage if it is safe to do so .

properties

IUPAC Name

2-butan-2-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-3-7(2)8-6-9-4-5-10-8/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFQZEXYZVZKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335935, DTXSID601311206
Record name 2-Sec-butylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-Methylpropyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Sec-butylpyrazine

CAS RN

29460-93-3, 124070-52-6
Record name 2-(1-Methylpropyl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29460-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Sec-butylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-Methylpropyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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